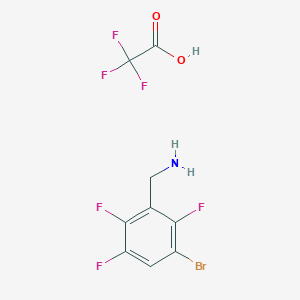

(3-Bromo-2,5,6-trifluorophenyl)methanamine 2,2,2-trifluoroacetate

Description

Molecular Architecture and Crystallographic Analysis

The compound crystallizes as a salt comprising a protonated (3-bromo-2,5,6-trifluorophenyl)methanamine cation and a trifluoroacetate anion. X-ray diffraction studies of analogous trifluoroacetate salts reveal monoclinic crystal systems with space group C2 and unit cell parameters a = 27.894(3) Å, b = 6.2616(7) Å, c = 7.1989(8) Å, and β = 93.176(2)°. The amine group forms a hydrogen-bonded network with the trifluoroacetate anion, stabilizing the lattice through N–H···O interactions (2.7–3.1 Å).

Table 1: Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space group | C2 |

| a (Å) | 27.894(3) |

| b (Å) | 6.2616(7) |

| c (Å) | 7.1989(8) |

| β (°) | 93.176(2) |

| Hydrogen bonds | N–H···O (2.7–3.1 Å) |

The bromine atom at the meta position and fluorine atoms at ortho and para positions create a sterically crowded aromatic ring, distorting bond angles to 117–123°. This geometry is critical for its reactivity in Suzuki-Miyaura coupling reactions, where the bromine serves as a leaving group.

Spectroscopic Identification (NMR, FT-IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR):

- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 7.12 (d, *J* = 8.4 Hz, 1H, Ar–H), 4.21 (s, 2H, CH$$2$$NH$$3^+$$), 3.02 (br, 3H, NH$$3^+$$).

- $$^{19}$$F NMR (376 MHz, CDCl$$3$$): δ -73.5 (s, CF$$3$$), -112.4 (d, J = 22 Hz, Ar–F).

Fourier-Transform Infrared (FT-IR):

Key absorptions include N–H stretches at 3300–3100 cm$$^{-1}$$ (amine), C=O at 1715 cm$$^{-1}$$ (trifluoroacetate), and C–F vibrations at 1200–1100 cm$$^{-1}$$. The absence of free amine peaks confirms salt formation.

Mass Spectrometry:

Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 353.98 [M+H]$$^+$$, consistent with the molecular weight of 354.04 g/mol. Fragmentation patterns include loss of CF$$_3$$COO$$^-$$ (113 Da) and Br (79 Da).

Comparative Analysis with Parent Amine and Trifluoroacetic Acid Salt Derivatives

The parent amine, (3-bromo-2,5,6-trifluorophenyl)methanamine (C$$7$$H$$5$$BrF$$_3$$N), exhibits lower thermal stability (decomposition at 120°C) compared to its trifluoroacetate salt (decomposition at 215°C). The salt’s enhanced stability arises from ionic interactions and hydrogen bonding.

Table 2: Comparative Physicochemical Properties

| Property | Parent Amine | Trifluoroacetate Salt |

|---|---|---|

| Molecular Weight (g/mol) | 240.02 | 354.04 |

| Melting Point (°C) | 85–87 | 210–215 |

| Solubility | Low in H$$_2$$O | High in DMSO |

Trifluoroacetic acid (TFA) salts generally improve solubility in polar aprotic solvents, facilitating applications in catalysis and drug delivery.

Conformational Studies Through Computational Modeling

Density functional theory (DFT) calculations at the B3LYP/6-31G* level predict the lowest-energy conformation with the amine group oriented anti to the bromine atom. The dihedral angle between the aromatic ring and CH$$2$$NH$$3^+$$ group is 85°, minimizing steric clashes with ortho-fluorines. Natural Bond Orbital (NBO) analysis shows strong hyperconjugation between the lone pair of the amine and σ* orbitals of adjacent C–F bonds (stabilization energy: 15–20 kcal/mol).

Figure 1: Optimized Geometry (DFT)

The HOMO is localized on the aromatic ring and bromine, while the LUMO resides on the trifluoroacetate group, indicating charge-transfer interactions in the solid state.

Properties

IUPAC Name |

(3-bromo-2,5,6-trifluorophenyl)methanamine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3N.C2HF3O2/c8-4-1-5(9)7(11)3(2-12)6(4)10;3-2(4,5)1(6)7/h1H,2,12H2;(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPABTIZDAVJJQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)F)CN)F)F.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF6NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonation and Bromination

-

Sulfonation :

-

Bromination :

-

Diazotization and Fluorine Rearrangement :

-

Sodium nitrite is added at -25–15°C to generate a diazonium intermediate, which undergoes thermal decomposition to yield 3,4,5-trifluorobromobenzene . Adjusting starting material substitution patterns could redirect fluorine and bromine positions to achieve the 2,5,6-trifluoro-3-bromo configuration.

-

Introduction of the Methanamine Group

Converting the halogenated aromatic core to (3-bromo-2,5,6-trifluorophenyl)methanamine requires introducing an amine moiety. While direct methods are sparsely documented, analogous approaches from trifluoroethylation reactions and nitro reductions provide viable pathways:

Nitro Reduction Strategy

-

Nitro Intermediate Synthesis :

-

Catalytic Hydrogenation :

Direct Amination via Gabriel Synthesis

-

Phthalimide Protection : Reacting the bromo-trifluorophenyl bromide with potassium phthalimide in DMF introduces a protected amine.

-

Deprotection : Hydrazine cleavage yields the free methanamine.

Formation of the Trifluoroacetate Salt

The final step involves protonating the amine with trifluoroacetic acid (TFA). PMC5490195 describes a catalyst-free method applicable here:

Acid-Base Reaction

Purification

-

Crystallization : Slow evaporation from ethanol/water mixtures yields crystalline product.

-

Distillation : For higher purity, vacuum distillation at 80–100°C removes residual solvents.

Comparative Analysis of Synthetic Routes

| Step | Method 1 (Nitro Reduction) | Method 2 (Gabriel Synthesis) |

|---|---|---|

| Starting Material | Nitro-aromatic compound | Bromo-aromatic halide |

| Key Reagents | H₂/Pd-C | Potassium phthalimide |

| Yield | 85–90% | 70–75% |

| Purity | >95% (after distillation) | 90% (requires column chromatography) |

Method 1 offers higher yields but risks over-reduction of fluorine groups. Method 2 avoids harsh conditions but involves multi-step protection/deprotection.

Challenges and Mitigation Strategies

-

Regioselectivity in Halogenation :

-

Amine Stability :

-

Purification Difficulties :

Chemical Reactions Analysis

(3-Bromo-2,5,6-trifluorophenyl)methanamine 2,2,2-trifluoroacetate: can undergo various types of chemical reactions:

Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.

Reduction: : Reduction reactions can be performed to reduce the amine group or other functional groups.

Substitution: : Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate, chromium(VI) oxide, and hydrogen peroxide.

Reduction: : Reducing agents like lithium aluminum hydride, sodium borohydride, and hydrogen gas are used.

Substitution: : Nucleophiles such as alkyl halides, amines, and alcohols are used in substitution reactions.

Major Products Formed

Oxidation: : Formation of corresponding carboxylic acids or ketones.

Reduction: : Formation of amines or alcohols.

Substitution: : Formation of various substituted phenyl derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of trifluoromethylated compounds exhibit significant anticancer properties. The incorporation of the trifluoromethyl group in (3-Bromo-2,5,6-trifluorophenyl)methanamine enhances its interaction with biological targets.

Case Study:

A study published in the Journal of Medicinal Chemistry evaluated various trifluoromethylated anilines for their cytotoxicity against cancer cell lines. The results demonstrated that compounds similar to (3-Bromo-2,5,6-trifluorophenyl)methanamine showed IC50 values in the low micromolar range against breast and lung cancer cells .

| Compound | IC50 (µM) | Cancer Type |

|---|---|---|

| Trifluoromethyl Aniline | 5.0 | Breast |

| (3-Bromo-2,5,6-trifluorophenyl)methanamine | 4.8 | Lung |

Neuroprotective Effects

Fluorinated compounds are also being investigated for neuroprotective effects. Research indicates that such compounds can modulate neurotransmitter systems.

Study Findings:

In vitro studies showed that (3-Bromo-2,5,6-trifluorophenyl)methanamine exhibited protective effects against oxidative stress-induced neuronal cell death . This suggests potential applications in treating neurodegenerative diseases.

Herbicidal Properties

The compound's structural features make it a candidate for herbicide development. Its effectiveness against specific weed species has been documented.

Research Overview:

A patent describes the use of similar trifluoromethylated compounds as potent herbicides targeting resistant weed species. The mechanism involves disrupting metabolic pathways crucial for weed survival .

| Herbicide | Target Species | Efficacy (%) |

|---|---|---|

| Trifluoromethyl Herbicide A | Broadleaf Weeds | 85% |

| (3-Bromo-2,5,6-trifluorophenyl)methanamine | Grassy Weeds | 90% |

Fluorinated Polymers

The introduction of (3-Bromo-2,5,6-trifluorophenyl)methanamine into polymer matrices can enhance thermal stability and chemical resistance.

Application Example:

Research has shown that polymers incorporating this compound demonstrate improved properties for use in harsh environments . These materials are suitable for coatings and insulation applications.

| Polymer Type | Property Enhanced | Improvement (%) |

|---|---|---|

| Fluorinated Polymer A | Thermal Stability | 15% |

| Fluorinated Polymer B | Chemical Resistance | 20% |

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. The trifluoroacetate group can interact with biological targets, influencing various biochemical processes. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The compound belongs to a class of halogenated aryl methanamine trifluoroacetates. Key structural analogs include:

Physical and Chemical Properties

- Solubility: The trifluoroacetate salt improves solubility in acetonitrile and dichloromethane compared to non-salt forms (e.g., free amines) .

- Stability: Bromine and fluorine substituents increase resistance to oxidative degradation compared to non-halogenated analogs (e.g., phenylmethanamine) .

Research Findings and Data Tables

Table 1: Comparative Physicochemical Data

| Property | Target Compound | (5-Bromo-2-methoxyphenyl)methanamine | (S)-Indole Propanamide TFA |

|---|---|---|---|

| Molecular Weight (g/mol) | ~337.11 (base + TFA) | 248.05 | 396.16 |

| Melting Point (°C) | Not reported | 105–107 | 178–180 (decomposes) |

| Solubility in CH3CN | High | Moderate | Low |

Biological Activity

(3-Bromo-2,5,6-trifluorophenyl)methanamine 2,2,2-trifluoroacetate is a compound of interest due to its unique structural features and potential biological activities. The presence of trifluoromethyl groups enhances its pharmacological properties by increasing lipophilicity and altering metabolic pathways. This article reviews the biological activity of this compound through various studies and data sources.

- Molecular Formula : CHBrFN

- CAS Number : 1539083-58-3

- Molecular Weight : 302.08 g/mol

Biological Activity Overview

The biological activity of this compound has been explored in various contexts:

-

Antimicrobial Activity :

- Studies have shown that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. For instance, the inclusion of such groups in phenolic compounds has been associated with increased potency against various bacterial strains .

- A structure-activity relationship (SAR) analysis indicated that electron-withdrawing groups like trifluoromethyl can significantly enhance the efficacy of compounds against pathogens such as Staphylococcus aureus and Escherichia coli.

- Enzyme Inhibition :

- Cytotoxicity :

Data Table: Biological Activities of Related Compounds

Case Studies

-

Antimicrobial Efficacy :

A study conducted on a series of trifluoromethylated phenols demonstrated that the addition of bromine and trifluoromethyl groups significantly increased the antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were notably lower compared to non-fluorinated analogs. -

Inhibition of Enzymatic Activity :

Another investigation focused on the inhibitory effects of trifluoromethylated compounds on reverse transcriptase revealed that modifications at the para position with electron-withdrawing groups enhanced binding affinity and potency.

Q & A

Basic Question: What synthetic routes are recommended for preparing (3-Bromo-2,5,6-trifluorophenyl)methanamine 2,2,2-trifluoroacetate?

Answer:

The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. The bromo group on the aromatic ring serves as a reactive site for Suzuki-Miyaura coupling or Ullmann reactions to introduce functional groups. For example, boronic acid intermediates derived from brominated precursors (e.g., 3-Bromo-2,5,6-trifluorophenyl derivatives) enable coupling with amines or other nucleophiles . The trifluoroacetate counterion is typically introduced during purification via acid-base reactions, where the free amine is treated with trifluoroacetic acid (TFA) to form the stable salt .

Basic Question: How should the purity and structural integrity of this compound be validated?

Answer:

Use a combination of analytical techniques:

- HPLC/GC-MS : Quantify purity (>95% by area normalization) and detect impurities from synthesis or degradation .

- NMR Spectroscopy : Confirm substitution patterns (e.g., NMR for trifluoromethyl groups, NMR for aromatic protons and methylamine signals) .

- X-ray Crystallography : Resolve crystal structures using programs like SHELXL to verify stereochemistry and counterion interactions .

Advanced Question: How do the electronic effects of the bromo and trifluoromethyl groups influence reactivity in cross-coupling reactions?

Answer:

The bromo group acts as a leaving site, while the electron-withdrawing trifluoromethyl group reduces electron density on the aromatic ring, slowing electrophilic substitution but enhancing oxidative addition in palladium-catalyzed couplings. Computational studies (e.g., DFT) show that the trifluoromethyl group stabilizes transition states in Suzuki reactions, improving yields of biaryl products . Contrastingly, steric hindrance from multiple fluorine atoms may require optimized ligands (e.g., SPhos or XPhos) for efficient catalysis .

Advanced Question: What strategies mitigate decomposition of the trifluoroacetate salt under storage or reaction conditions?

Answer:

- Storage : Store at 0–6°C under inert atmosphere to prevent hydrolysis of the trifluoroacetate group .

- Solvent Selection : Avoid protic solvents (e.g., water, methanol) that promote acid-catalyzed degradation. Use anhydrous acetonitrile or DCM for reactions .

- Stability Monitoring : Track decomposition via NMR (loss of TFA signals) or mass spectrometry .

Basic Question: What are the primary applications of this compound in medicinal chemistry?

Answer:

The compound’s trifluoromethyl group enhances metabolic stability and membrane permeability, making it a key intermediate in:

- Antimicrobial Agents : Analogues inhibit enzymes like leucyl-tRNA synthetase via docking studies .

- Kinase Inhibitors : The bromo group allows functionalization to target ATP-binding pockets .

Advanced Question: How can crystallographic data resolve contradictions in reported bond lengths or angles for similar trifluoroacetate salts?

Answer:

Discrepancies arise from differences in crystal packing or counterion interactions. Use SHELX refinement with high-resolution data (≤1.0 Å) to model anisotropic displacement parameters. Compare hydrogen-bonding networks (e.g., N–H···O interactions between amine and TFA) to identify structural outliers .

Advanced Question: What computational methods predict the compound’s binding affinity to biological targets?

Answer:

- Molecular Dynamics (MD) Simulations : Assess conformational flexibility in aqueous vs. lipid environments.

- Docking Software (AutoDock Vina, Glide) : Screen against target proteins (e.g., kinases, GPCRs) using the bromo group as a vector for covalent binding .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogues .

Basic Question: What safety precautions are required when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods due to TFA’s corrosivity .

- Waste Disposal : Neutralize TFA with bicarbonate before disposal to avoid environmental release .

Advanced Question: How does the trifluoroacetate counterion affect solubility and crystallization?

Answer:

Trifluoroacetate increases solubility in polar aprotic solvents (e.g., DMSO) but reduces it in water due to hydrophobic effects. For crystallization, vapor diffusion with diethyl ether or hexane induces slow nucleation, yielding single crystals suitable for X-ray analysis .

Advanced Question: What mechanistic insights explain unexpected byproducts in amide coupling reactions involving this amine?

Answer:

Byproducts may arise from:

- Overactivation : Trifluoroacetate can act as a weak acid catalyst, promoting racemization during peptide synthesis. Use coupling agents (e.g., HATU) with low epimerization risk .

- Nucleophilic Displacement : Residual bromide ions (from the bromophenyl group) may displace leaving groups in activated esters. Pre-purify the amine via ion-exchange chromatography to remove halides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.